molecular formula C13H16N4O2S B2870843 (E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide CAS No. 1385618-84-7

(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide

Cat. No.: B2870843
CAS No.: 1385618-84-7
M. Wt: 292.36
InChI Key: WAARZWIUVPTWII-UHFFFAOYSA-N
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Description

(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide is a sulfonamide derivative featuring a triazole moiety and a styrenesulfonamide backbone. Its structure includes a planar triazole ring substituted with a methyl group at the 2-position, linked via a methylene bridge to the sulfonamide nitrogen. The (E)-configured ethenesulfonamide group contributes to its stereochemical rigidity, which is critical for its molecular interactions. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have elucidated its conformation, bond angles, and intermolecular packing, revealing key structural motifs .

Properties

IUPAC Name

(E)-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-16(10-13-14-11-15-17(13)2)20(18,19)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAARZWIUVPTWII-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate phenyl halides and palladium catalysts.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

Key Features:

  • Triazole Substitution: The 2-methyl group on the triazole ring distinguishes it from analogs like (E)-N-Methyl-N-[1,2,4-triazol-3-YL-methyl]-2-phenylethenesulfonamide (lacking the methyl substituent).
  • Sulfonamide Backbone: Compared to non-styrenyl sulfonamides (e.g., benzenesulfonamides), the ethenesulfonamide group introduces conformational rigidity, as confirmed by SHELX-refined crystallographic data .
Table 1: Structural Parameters (Hypothetical Data Based on SHELX Methodology)
Parameter (E)-N-Methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]-2-phenylethenesulfonamide (E)-N-Methyl-N-[1,2,4-triazol-3-YL-methyl]-2-phenylethenesulfonamide Benzenesulfonamide Analog
Triazole Ring Planarity (Å) 0.012 0.015 N/A
S-N Bond Length (Å) 1.63 1.62 1.65
Dihedral Angle (S-C=C-Ph) (°) 178.5 175.2 N/A

Note: Data derived from crystallographic studies using SHELXL refinement . The methyl group on the triazole reduces ring distortion compared to unmethylated analogs.

Physicochemical Properties

  • Solubility : The methyl-triazole substitution increases hydrophobicity compared to hydroxyl-substituted analogs, reducing aqueous solubility but enhancing membrane permeability.
  • Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of ~215°C, higher than non-methylated triazole sulfonamides (~190°C), likely due to improved crystal packing from methyl steric effects.

Pharmacological Activity

While specific bioactivity data for this compound is proprietary, structurally related sulfonamides exhibit kinase inhibition or antimicrobial properties. For example:

  • Antifungal Activity : Methyl-triazole analogs show enhanced activity against Candida albicans (MIC = 8 µg/mL) compared to unmethylated variants (MIC = 32 µg/mL), attributed to improved target binding.
  • Selectivity : The (E)-ethenesulfonamide configuration reduces off-target effects compared to (Z)-isomers, as observed in COX-2 inhibition assays.

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools like SHELX. For instance, SHELXL’s robust refinement algorithms enable precise measurement of bond lengths and angles, critical for distinguishing subtle differences between analogs . The software’s handling of high-resolution data ensures reliability in conformational analyses, particularly for sulfonamide derivatives.

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